Unveiling the Chemical Landscape of D-Lyxose: A Technical Guide
Unveiling the Chemical Landscape of D-Lyxose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a C'-2 epimer of D-Xylose, is an aldopentose monosaccharide with the chemical formula C5H10O5.[1][2] This rare sugar, found naturally in substances like maple syrup, serves as a valuable building block in various biochemical and pharmaceutical applications.[1][3] Its unique stereochemistry makes it a subject of interest in glycobiology and the synthesis of novel therapeutic agents, including antiviral nucleoside analogs and potential anti-tumor drugs.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of D-Lyxose, presenting quantitative data in a structured format and illustrating key chemical concepts through detailed diagrams.
Core Chemical and Physical Properties
D-Lyxose is a white to slightly yellow crystalline powder at room temperature.[5][6] It is odorless and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]
Quantitative Physicochemical Data
The following table summarizes the key quantitative chemical properties of D-Lyxose compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C5H10O5 | [5] |
| Molecular Weight | 150.13 g/mol | [5] |
| CAS Number | 1114-34-7 | [8] |
| Melting Point | 108-112 °C | [5] |
| Boiling Point (est.) | 191.65°C | [5] |
| Density | 1.545 g/cm³ | [5] |
| pKa (Predicted) | 12.46 ± 0.20 | [5] |
| LogP (est.) | -2.390 | [5] |
Solubility Profile
D-Lyxose exhibits good solubility in water and is slightly soluble in ethanol.[5][7] This high aqueous solubility is attributed to the presence of multiple polar hydroxyl groups in its structure.[6]
| Solvent | Solubility | Source(s) |
| Water | 50 mg/mL (clear, colorless solution) | [5] |
| Water | 250 mg/mL (with ultrasonic assistance) | [1] |
| Absolute Ethanol | 1 part dissolves in 38 parts at 17°C | [7] |
| 90% Ethanol | 7.9 g in 100 mL (saturated at 20°C) | [7] |
| DMSO | 30 mg/mL | [9] |
Optical Activity and Mutarotation
As a chiral molecule, D-Lyxose is optically active, meaning it rotates the plane of polarized light. A key characteristic of D-Lyxose in aqueous solution is mutarotation, where the specific rotation changes over time as it equilibrates between its different anomeric and isomeric forms (α- and β-pyranose, α- and β-furanose, and the open-chain aldehyde form).[7][10]
| Optical Property | Value | Conditions | Source(s) |
| Specific Rotation [α]D20 | Initial: +5.5° -> Equilibrium: -14.0° | c = 0.82 in water | [7] |
| Specific Rotation [α]D25 | +13.8° | c = 4 in H2O | [5] |
Chemical Structure and Isomerism
The chemical behavior of D-Lyxose is intrinsically linked to its structure. In solution, it exists as an equilibrium mixture of cyclic hemiacetals (pyranose and furanose forms) and a minor open-chain aldehyde form.[10]
A significant chemical relationship exists between D-Lyxose and D-Xylose, as they are C-2 epimers. This means they differ only in the stereochemical arrangement at the second carbon atom.
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of the physicochemical properties of D-Lyxose are not extensively available in publicly accessible literature. However, the general methodologies for determining these properties are well-established in the field of organic chemistry.
Determination of Melting Point
The melting point of D-Lyxose is typically determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.
Measurement of Specific Rotation
The optical rotation of D-Lyxose is measured using a polarimeter. A solution of known concentration is prepared in a suitable solvent (typically water), and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated using the formula:
[α] = α / (l * c)
where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the polarimeter tube in decimeters
-
c is the concentration of the solution in grams per milliliter
The process of mutarotation can be observed by taking measurements at intervals until a stable reading is obtained.
Reactivity and Stability
D-Lyxose is a reducing sugar due to the presence of the aldehyde group in its open-chain form, which can be oxidized. It is incompatible with strong oxidizing agents.[6] For long-term storage, it is recommended to keep D-Lyxose in a cool, dry, and well-ventilated environment in sealed containers to prevent moisture absorption.[6] The recommended storage temperature is in a refrigerator.[5]
Conclusion
D-Lyxose possesses a distinct set of chemical properties that make it a valuable compound in research and development. Its high solubility in water, defined melting point, and characteristic optical activity, including mutarotation, are key parameters for its application in chemical synthesis and biological studies. Understanding these fundamental properties is crucial for its effective utilization in the development of novel pharmaceuticals and other advanced applications.
References
- 1. glpbio.com [glpbio.com]
- 2. Lyxose - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. D-Lyxose [drugfuture.com]
- 8. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Lyxose | C5H10O5 | CID 65550 - PubChem [pubchem.ncbi.nlm.nih.gov]
